![molecular formula C21H20ClN5O7S B14946813 5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline](/img/structure/B14946813.png)
5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{4-[(2-CHLORO-5-NITROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(2-FURYLMETHYL)AMINE is a complex organic compound characterized by its unique structure, which includes a piperazine ring, nitrophenyl groups, and a furylmethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{4-[(2-CHLORO-5-NITROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(2-FURYLMETHYL)AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Nitration: Introduction of nitro groups into the aromatic rings using nitrating agents such as nitric acid and sulfuric acid.
Sulfonylation: Attachment of sulfonyl groups to the aromatic rings using sulfonyl chlorides in the presence of a base.
Piperazine Ring Formation: Cyclization reactions to form the piperazine ring.
Furylmethylamine Attachment: Coupling reactions to attach the furylmethylamine moiety to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-{4-[(2-CHLORO-5-NITROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(2-FURYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-(5-{4-[(2-CHLORO-5-NITROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(2-FURYLMETHYL)AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-{4-[(2-CHLORO-5-NITROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(2-FURYLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-FURYLMETHYL)AMINE: Shares the furylmethylamine moiety but lacks the complex aromatic and piperazine structures.
NITROPHENYL SULFONYL PIPERAZINE: Contains similar nitrophenyl and sulfonyl groups but differs in the overall structure.
Uniqueness
N-(5-{4-[(2-CHLORO-5-NITROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(2-FURYLMETHYL)AMINE is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C21H20ClN5O7S |
|---|---|
Molekulargewicht |
521.9 g/mol |
IUPAC-Name |
5-[4-(2-chloro-5-nitrophenyl)sulfonylpiperazin-1-yl]-N-(furan-2-ylmethyl)-2-nitroaniline |
InChI |
InChI=1S/C21H20ClN5O7S/c22-18-5-3-16(26(28)29)13-21(18)35(32,33)25-9-7-24(8-10-25)15-4-6-20(27(30)31)19(12-15)23-14-17-2-1-11-34-17/h1-6,11-13,23H,7-10,14H2 |
InChI-Schlüssel |
YKQACVCFKUHMBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)S(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14946739.png)
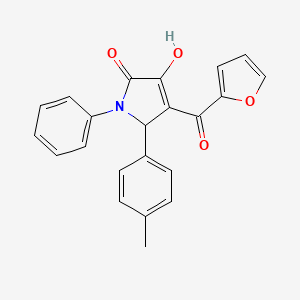
![N-(3-chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14946771.png)
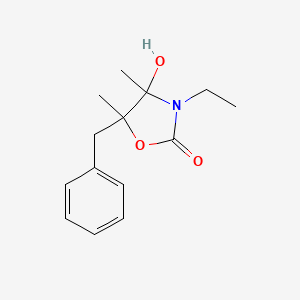

![(4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone](/img/structure/B14946784.png)
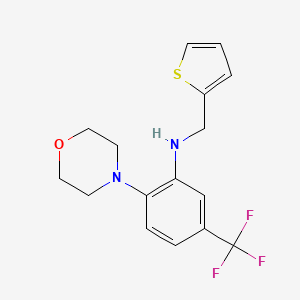

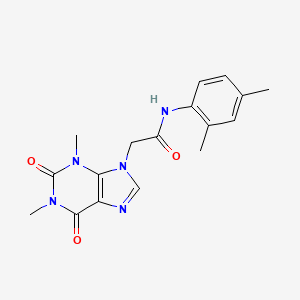
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14946811.png)
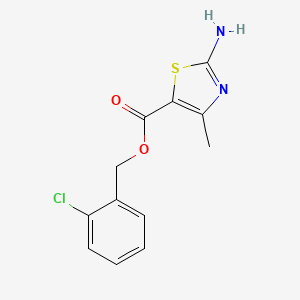

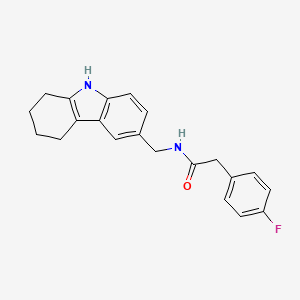
![5-[(4-tert-butylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B14946829.png)
